Auramine O

Beschreibung

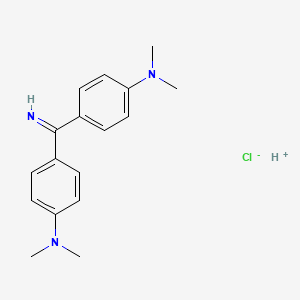

This compound is a hydrochloride obtained by combining 4,4'-carbonimidoylbis(N,N-dimethylaniline) with one molar equivalent of hydrogen chloride. A fluorescent stain for demonstrating acid fast organisms in a method similar to the Ziehl Neelsen. It also can be used to make a fluorescent Schiff reagent. It has a role as a fluorochrome and a histological dye. It contains an this compound(1+).

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;/h5-12,18H,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQDDRPFHTIRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3.ClH, C17H22ClN3 |

Source

|

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020114 |

Source

|

| Record name | Auramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Auramine o appears as yellow flakes or powder. (NTP, 1992), Yellow solid; [HSDB] Deep yellow powder; |

Source

|

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Auramine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), 10 mg/ml in water; 60 mg/ml in ethylene glycol methyl ether; 20 mg/ml in EtOH |

Source

|

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000129 [mmHg] |

Source

|

| Record name | Auramine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Commercial product usually contains dextrin, or other diluents, that are added to standardize the dye. |

Source

|

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

2465-27-2 |

Source

|

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Basic Yellow 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Auramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Auramine O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Auramine O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-carbonimidoylbis[N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Auramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-carbonimidoylbis(N,N-dimethylaniline) monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-carbonimidoylbis(N,N-dimethylaniline) monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL992L7W39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

513 °F (NTP, 1992), >250 °C (dec) |

Source

|

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Auramine O

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auramine (B1663534) O, a diarylmethane fluorochrome dye, is a cornerstone in the microscopic diagnosis of acid-fast bacilli, most notably Mycobacterium tuberculosis. Its primary mechanism of action revolves around its ability to bind to specific components of the mycobacterial cell wall, rendering the bacteria fluorescent under ultraviolet light. This technical guide delves into the nuanced molecular interactions and biophysical principles governing Auramine O's function. It critically examines the prevailing hypotheses regarding its binding targets, details the established experimental protocols for its use, and presents a comparative analysis of its efficacy. Furthermore, this document explores the limited available information on its potential antimicrobial properties.

Core Mechanism: Fluorescent Staining of Acid-Fast Bacilli

The principal and most well-documented mechanism of action of this compound is its function as a fluorescent stain for acid-fast bacteria.[1][2][3][4] This property is attributed to the unique composition of the mycobacterial cell envelope, which is rich in long-chain fatty acids known as mycolic acids.[1][2]

The staining process involves the application of this compound, which permeates the cell wall and forms a stable complex with cellular components. Following a decolorization step with an acid-alcohol solution, the dye is retained by acid-fast bacteria due to the high lipid content of their cell walls.[1] A counterstain, such as potassium permanganate (B83412), is then used to quench the background fluorescence of other cells and debris, allowing the bright yellow-green fluorescence of the stained mycobacteria to be visualized under a fluorescent microscope.[1][2]

The Dual-Hypothesis of this compound's Binding Target

While the interaction with mycolic acids is the most cited mechanism, a compelling body of evidence suggests a more complex scenario involving nucleic acids.

The predominant theory posits that this compound specifically binds to the mycolic acids within the mycobacterial cell wall.[1][2][3][5] This affinity is thought to be the basis of the dye's specificity for acid-fast organisms. The long, waxy chains of mycolic acids create a hydrophobic environment that is conducive to the binding of the lipophilic this compound molecule. This interaction is believed to restrict the rotational freedom of the dye, leading to a significant enhancement of its fluorescence quantum yield.

Contrary to the mycolic acid-centric view, some studies suggest that this compound's primary target may be nucleic acids.[6] Confocal microscopy of Mycobacterium tuberculosis stained with this compound has revealed heterogeneous staining, with fluorescence localized to what appears to be the bacterial nucleic acids.[6] Furthermore, spectroscopic and computational studies have demonstrated that this compound can intercalate into the DNA helix. This intercalation results in a bathochromic shift in the absorption maximum (from 432 nm to 444 nm), a decrease in the extinction coefficient, and a dramatic enhancement of fluorescence emission. The thermodynamic parameters of this interaction are consistent with an intercalation mechanism.

It is plausible that both mechanisms contribute to the overall staining phenomenon. This compound may initially partition into the lipid-rich cell wall and subsequently interact with the bacterial DNA. The precise contribution of each interaction to the final fluorescent signal remains an area for further investigation.

Quantitative Data

While direct quantitative data on the binding affinity of this compound to mycolic acid is not extensively available in the reviewed literature, comparative studies on its staining efficacy provide valuable quantitative insights.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | 432 nm | [7] |

| Emission Maximum | 499 nm | [7] |

| Molar Extinction Coefficient (at 431.2 nm) | 25,300 cm⁻¹/M | [8] |

| Fluorescence Quantum Yield (in water) | Low (varies with solvent viscosity) | [8][9] |

| Fluorescence Quantum Yield (in glycerol) | 0.03 | [8] |

Table 2: Comparative Diagnostic Performance of this compound Staining vs. Ziehl-Neelsen (ZN) Staining

| Study | Method | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |

| Study 1 | This compound | 98.31 | 97.98 | 90.63 | 99.66 |

| Ziehl-Neelsen | 97.87 | 94.17 | 71.88 | 99.66 | |

| Study 2 | This compound | 100 | 95.6 | 75.7 | 100 |

| Kinyoun | 96.4 | 99.5 | 96.4 | 99.5 | |

| Study 3 (vs. Culture) | This compound (Direct) | 71.85 | 99.19 | - | - |

| Ziehl-Neelsen (Direct) | 55.55 | 99.19 | - | - | |

| This compound (Concentrated) | 82.96 | 99.19 | - | - | |

| Ziehl-Neelsen (Concentrated) | 62.22 | 99.19 | - | - | |

| Study 4 (vs. Culture for MTBC) | This compound | 53.6 | 99.1 | 86.4 | 95.3 |

| Study 5 (vs. Culture for NTM) | This compound | 2.4 | 93.8 | 4.0 | 90.1 |

Note: The performance metrics can vary based on the gold standard used for comparison (e.g., GeneXpert, culture) and the specific protocol followed.[10][11][12][13]

Experimental Protocols

This compound Staining Protocol (Truant Method)

This protocol is a widely accepted method for the fluorescent staining of acid-fast bacilli.

Reagents:

-

This compound Staining Solution:

-

This compound: 0.1 g

-

Phenol (liquefied): 3 ml

-

Glycerol: 75 ml

-

Distilled Water: 50 ml

-

-

Acid-Alcohol Decolorizer:

-

Hydrochloric Acid (concentrated): 0.5 ml

-

Ethanol (70%): 100 ml

-

-

Potassium Permanganate Counterstain:

-

Potassium Permanganate: 0.5 g

-

Distilled Water: 100 ml

-

Procedure:

-

Prepare a thin smear of the specimen on a clean glass slide.

-

Air dry and heat-fix the smear.

-

Flood the smear with the this compound staining solution and allow it to stand for 15-20 minutes.

-

Rinse the slide thoroughly with distilled water.

-

Decolorize the smear with the acid-alcohol solution for 2-3 minutes, or until the smear is colorless.

-

Rinse the slide with distilled water.

-

Flood the smear with the potassium permanganate counterstain for 2-4 minutes. This step is critical and should not be prolonged, as it can quench the fluorescence.

-

Rinse the slide with distilled water and allow it to air dry.

-

Examine the slide under a fluorescent microscope using the appropriate filter set (e.g., excitation at 450-490 nm, emission >515 nm).

Expected Results:

-

Positive: Acid-fast bacilli will appear as bright, yellow-green fluorescent rods against a dark background.

-

Negative: The background will appear dark, and no fluorescent rods will be visible.

Visualizations

Caption: Workflow of the this compound staining procedure for acid-fast bacilli.

Caption: Dual hypotheses for the binding mechanism of this compound in mycobacteria.

Antimicrobial Mechanism of Action

While this compound is primarily recognized for its diagnostic application, some sources refer to it as an antiseptic agent.[5][14] However, the available scientific literature from the performed searches does not provide a detailed mechanism for any antimicrobial or antiseptic activity. It is possible that its interaction with essential cellular components like DNA could lead to cytotoxic effects, but this has not been thoroughly investigated or documented in the provided search results. Further research is required to elucidate any potential antimicrobial properties and their underlying mechanisms.

Conclusion

The mechanism of action of this compound is multifaceted, with its role as a fluorescent stain for acid-fast bacilli being the most well-established. The interaction of this compound with the mycobacterial cell, leading to its characteristic fluorescence, is likely a combination of binding to mycolic acids and intercalation with nucleic acids. While this dual-binding nature provides a robust method for the detection of mycobacteria, the precise biophysical parameters of these interactions, particularly with mycolic acids, require further quantitative investigation. The potential antimicrobial activity of this compound remains an underexplored area, warranting future research to determine its mechanism and potential therapeutic applications. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, intended to be a valuable resource for researchers and professionals in the field.

References

- 1. med-chem.com [med-chem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. This compound | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]

- 4. m.youtube.com [m.youtube.com]

- 5. macsenlab.com [macsenlab.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. omlc.org [omlc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. distantreader.org [distantreader.org]

- 11. [Comparison of Kinyoun, this compound, and Ziehl-Neelsen staining for diagnosing tuberculosis at the National Tuberculosis Center in Burkina Faso] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of Ziehl Neelsen & this compound staining methods on direct and concentrated smears in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diagnostic utility of this compound smear microscopy for detecting non-tuberculous mycobacteria versus Mycobacterium tuberculosis complex in adult clinical samples: a 5-year retrospective study (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of Auramine O

Auramine (B1663534) O, also known as Basic Yellow 2 or C.I. 41000, is a diarylmethane dye recognized for its potent fluorescent properties.[1][2][3] It appears as a bright yellow crystalline powder or needle-like crystals.[1][2][3][4] This guide provides a comprehensive overview of its chemical characteristics, synthesis, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Auramine O is structurally identified as bis[4-(dimethylamino)phenyl]methaniminium chloride.[1] Its fundamental properties are crucial for its application in various scientific domains, from microbiological staining to industrial dyeing.[2][5]

General and Physical Properties

The key physical and identification properties of this compound are summarized below. It is stable under standard conditions but is incompatible with strong oxidizing agents.[4] When heated to decomposition, it can emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7]

| Property | Value | References |

| IUPAC Name | bis[4-(dimethylamino)phenyl]methaniminium chloride | [1] |

| Synonyms | Auramine hydrochloride, Basic Yellow 2, C.I. 41000 | [1][2][3][8] |

| CAS Number | 2465-27-2 | [1][8][9] |

| Chemical Formula | C₁₇H₂₂ClN₃ | [1][2][3][8] |

| Molecular Weight | 303.83 g/mol | [1][2][3][8] |

| Appearance | Yellow needle crystals or powder | [1][2][4] |

| Melting Point | 267 °C (decomposes) | [1][5][10] |

| Solubility | Soluble in water, ethanol (B145695), DMSO, and methanol. | [1][2][3][5] |

Spectroscopic and Photophysical Properties

This compound is highly valued for its fluorescence, which is central to its use in microscopy.[2][3] Its quantum yield is notably dependent on the viscosity of the solvent.[11][12] For instance, the quantum yield is significantly higher in ethanol or sucrose (B13894) solutions compared to water.[11]

| Parameter | Value | Solvent | References |

| Excitation Maximum (λex) | 432 nm | [13][14] | |

| 438 nm | Water | [11] | |

| Emission Maximum (λem) | 499 nm | [13][14] | |

| 505 nm | Water | [11] | |

| Molar Extinction Coefficient (ε) | 25,300 cm⁻¹/M | Water | [9][12] |

| ≥36,000 at 429-435 nm | Water (at 0.005 g/L) | [10] | |

| Quantum Yield (Φ) | 0.03 | Glycerol | [9][12] |

Synthesis and Reactivity

The industrial synthesis of this compound typically involves one of two primary methods, both starting from precursors of N,N-dimethylaniline.

Synthesis of this compound

Method 1: From Michler's Ketone This is a common method where Michler's ketone (4,4'-bis(dimethylamino)benzophenone) reacts with ammonium (B1175870) chloride and zinc chloride at elevated temperatures (150-160 °C) to form the auramine base.[5] Subsequent acidification with hydrochloric acid (HCl) yields the final product, this compound.[5]

Method 2: From 4,4'-bis(dimethylaminodiphenyl)methane An alternative synthesis route starts with 4,4'-bis(dimethylaminodiphenyl)methane, also known as Michler's base.[15][16] This compound is heated with sulfur, urea, and sulfamic acid in an ammonia (B1221849) atmosphere at approximately 175°C.[15] The resulting auramine sulfate (B86663) can then be converted to the hydrochloride salt (this compound).[15]

Reactivity and Degradation

This compound's reactivity is centered on the iminium group. It is stable under normal conditions but can be degraded through various advanced oxidation processes. Studies have demonstrated its photocatalytic degradation using titanium dioxide (TiO₂) nanoparticles under UV irradiation.[17] This process involves the generation of hydroxyl (•OH) and superoxide (B77818) (O₂⁻•) radicals, which attack the dye molecule, leading to its eventual mineralization into smaller molecules like CO₂.[17] Electrochemical degradation at boron-doped diamond (BDD) and lead dioxide (PbO₂) anodes has also been shown to be effective, achieving high removal of chemical oxygen demand (COD).[18]

Experimental Protocols

This compound is a cornerstone reagent in microbiology for the detection of acid-fast bacteria, most notably Mycobacterium species.[2][3]

This compound Staining for Acid-Fast Bacteria (Truant Method)

This fluorochrome staining method is more sensitive and rapid for screening than the traditional Ziehl-Neelsen stain.[3][19] The dye binds to the mycolic acid present in the cell walls of acid-fast organisms, causing them to fluoresce bright yellow or yellow-green against a dark background under a UV microscope.[3][4][20]

Materials:

-

This compound Staining Solution (containing phenol)

-

Acid-Alcohol Decolorizer (e.g., 0.5% HCl in 70% ethanol)

-

Potassium Permanganate (B83412) Counterstain (0.5%)

-

Microscope slides with fixed smears

-

Distilled water

-

Fluorescence microscope

Procedure:

-

Fixation: Prepare a thin smear of the specimen on a clean glass slide. Air dry and then heat-fix the smear by passing it through a flame 2-3 times or by placing it on a slide warmer at 65-75°C for at least two hours.[19]

-

Primary Staining: Flood the fixed smear with the this compound staining solution. Allow it to stain for 15 minutes.[19][20]

-

Rinsing: Gently rinse the slide with distilled water.[20]

-

Decolorization: Flood the slide with the acid-alcohol decolorizer for 2-3 minutes.[20] This step removes the dye from non-acid-fast organisms and background material.

-

Rinsing: Rinse the slide thoroughly with distilled water.[20]

-

Counterstaining: Apply the potassium permanganate counterstain for 2 minutes.[19] This quenches the background fluorescence, providing a dark contrast. Timing is critical, as over-counterstaining can quench the specific fluorescence.[19]

-

Final Rinse and Drying: Rinse with distilled water and allow the slide to air dry completely. Do not blot.[19][20]

-

Microscopy: Examine the slide under a fluorescence microscope. Acid-fast bacilli will appear as bright, luminous yellow-green rods against a dark field.[20]

Analytical Detection Protocols

Modern analytical methods are employed for the trace detection of this compound, particularly in contexts of food safety where it may be used as an illicit colorant.[15][21]

High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantitative analysis of this compound in various matrices like soybeans.[15]

-

Sample Preparation: Typically involves solvent extraction (e.g., with ethanol) followed by filtration.[15]

-

Chromatographic Conditions (Example):

-

Mobile Phase: Methanol / 20mM Ammonium Acetate (B1210297) (70:30)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 436 nm[22]

-

Surface-Enhanced Raman Spectroscopy (SERS): SERS offers a rapid and highly sensitive method for detecting trace amounts of this compound in complex samples like curry powder.[21]

-

Sample Preparation: A simple liquid-liquid extraction is performed using a solvent like ethyl acetate in a basic solution.

-

Analysis: An aliquot of the extract is mixed with gold nanoparticles (Au NPs) and an aggregating agent (e.g., NaCl). The mixture is then analyzed with a portable Raman spectrometer to obtain the characteristic SERS spectrum of this compound.[21]

Biological Interactions and Applications

The primary and most well-documented biological interaction of this compound is its high affinity for mycolic acid, a major lipid component of the cell walls of Mycobacterium species.[1][4][10] This specific binding is the basis for its use in tuberculosis diagnostics.[2][23]

Beyond its role in microbiology, this compound is used as a fluorescent version of the Schiff reagent for detecting DNA and as a general fluorescent stain in histology.[1][11] Industrially, it serves as a dye for materials such as paper, leather, and textiles.[2][5] However, due to its classification as a possible human carcinogen (Group 2B), its use, particularly in industrial settings, requires stringent safety protocols.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]

- 3. macschem.us [macschem.us]

- 4. This compound | 2465-27-2 [chemicalbook.com]

- 5. auramine-o dye or basic yellow-2 dye or diarylmethane dye or bis [4-(dimethyl amine ) phenyl ] – methanimium chloride. -synthesis - study everything [studyeverythingsjr.blogspot.com]

- 6. C.I. Basic Yellow 2 | C17H22ClN3 | CID 17170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. This compound-Basic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 9. PhotochemCAD | this compound [photochemcad.com]

- 10. This compound Dye content 85 , certified by the Biological Stain Commission 2465-27-2 [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. omlc.org [omlc.org]

- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 14. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. AURAMINE AND AURAMINE PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. This compound UV Photocatalytic Degradation on TiO2 Nanoparticles in a Heterogeneous Aqueous Solution | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. med-chem.com [med-chem.com]

- 20. dalynn.com [dalynn.com]

- 21. gcms.cz [gcms.cz]

- 22. CN103755591B - The preparation method of this compound standard detection sample - Google Patents [patents.google.com]

- 23. PPARγ mediated enhanced lipid biogenesis fuels Mycobacterium tuberculosis growth in a drug-tolerant hepatocyte environment | eLife [elifesciences.org]

Auramine O: A Technical Guide to Solubility in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a diarylmethane dye widely utilized as a fluorescent stain, particularly in microbiology for the identification of acid-fast bacteria such as Mycobacterium tuberculosis.[1][2] Its efficacy as a stain is intrinsically linked to its solubility in the solvents used for preparing staining solutions. This technical guide provides an in-depth analysis of the solubility of this compound in two common laboratory solvents: water and ethanol (B145695). The document details quantitative solubility data, standardized experimental protocols for solubility determination, and visual representations of its staining mechanism and solution preparation workflows.

Quantitative Solubility Data

The solubility of this compound in water and ethanol has been reported across various sources. While some discrepancies exist, the following tables summarize the available quantitative data to provide a comparative overview. It is important to note that the solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

Table 1: Solubility of this compound in Water

| Solubility Value | Temperature | Source(s) |

| 10 g/L | 20°C | [3][4] |

| 10 mg/mL | Not Specified | [5] |

| Partly miscible | Not Specified | [6] |

| Soluble | Not Specified | [7][8] |

| Insoluble | Not Specified | [2][3] |

Table 2: Solubility of this compound in Ethanol

| Solubility Value | Solvent | Temperature | Source(s) |

| 20 mg/mL | Ethanol | Not Specified | [5] |

| Soluble | Ethanol | Not Specified | [2][7][8][9] |

Note: The conflicting reports on water solubility may be due to differences in experimental conditions or the grade of this compound used. The hydrochloride salt form is generally considered soluble in water.[9]

Experimental Protocols for Solubility Determination

A standardized protocol is crucial for obtaining reproducible solubility data. The following is a generalizable method adapted from established procedures for determining the solubility of chemical compounds and dyes.[10][11]

Gravimetric Method for Solubility Determination

This method determines the concentration of a saturated solution by evaporating the solvent and weighing the remaining solute.

Materials:

-

This compound (analytical grade)

-

Distilled or deionized water

-

Absolute ethanol

-

Analytical balance

-

Volumetric flasks (e.g., 25 mL)

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm pore size)

-

Pre-weighed glass vials

-

Drying oven

Procedure:

-

Preparation of Solvent: Ensure the solvent (water or ethanol) is at the desired experimental temperature by placing it in the temperature-controlled bath.

-

Addition of Solute: Add an excess amount of this compound to a volumetric flask containing a known volume of the temperature-controlled solvent. An excess is necessary to ensure a saturated solution is formed.

-

Equilibration: Seal the flask and place it in the temperature-controlled bath. Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved particles to settle.

-

Sample Collection: Carefully draw a known volume of the supernatant using a syringe. To avoid drawing undissolved solids, ensure the syringe tip is well above the settled solute.

-

Filtration: Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled glass vial. This step removes any remaining suspended microparticles.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). Continue drying until a constant weight is achieved.

-

Mass Determination: After cooling the vial to room temperature in a desiccator, weigh it on an analytical balance.

-

Calculation of Solubility: The solubility (S) is calculated using the following formula:

S (g/L) = [(Mass of vial with dried this compound) - (Mass of empty vial)] / (Volume of the collected supernatant in L)

Visualization of Mechanisms and Workflows

Staining Mechanism of this compound with Mycobacterial Mycolic Acid

This compound functions as a fluorescent stain by binding to the mycolic acids present in the cell walls of acid-fast bacteria.[1][5] This interaction is the basis of its diagnostic utility.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 2465-27-2 [m.chemicalbook.com]

- 4. Thermo Scientific Chemicals this compound, pure, biological stain 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. macsenlab.com [macsenlab.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. calpaclab.com [calpaclab.com]

- 9. AURAMINE AND AURAMINE PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Auramine O: A Comprehensive Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of Auramine O, a diarylmethane dye renowned for its fluorescence characteristics. This document details the excitation and emission spectra of this compound, the profound influence of the solvent environment on its quantum yield, and the experimental protocols necessary for accurate characterization.

Core Photophysical Properties of this compound

This compound is a fluorescent dye whose emission intensity is highly dependent on its local environment, particularly the viscosity of the solvent. In aqueous solutions, it is virtually non-fluorescent, while in viscous solvents or when bound to macromolecules, it exhibits significant fluorescence. This property makes it a valuable tool for various applications, including as a viscosity sensor, a stain for acid-fast bacteria, and a probe for amyloid fibril detection.[1][2][3][4][5]

Spectral Characteristics

The absorption spectrum of this compound in water displays two primary peaks at approximately 370 nm and 432 nm.[1] The excitation and emission maxima, however, can vary depending on the solvent.

Table 1: Excitation and Emission Maxima of this compound in Various Solvents

| Solvent | Excitation Maximum (nm) | Emission Maximum (nm) |

| Water | 438 | 505 |

| Glycerol | 400 | - |

| Generic | 432 | 499 |

| Generic | 460 | 550 |

Data compiled from multiple sources.[1][6][7][8]

Quantum Yield and Environmental Sensitivity

The fluorescence quantum yield (Φ) of this compound is exceptionally sensitive to the viscosity of its environment. In low-viscosity solvents, non-radiative decay pathways dominate, leading to a very low quantum yield. As viscosity increases, these non-radiative pathways are hindered, resulting in a significant increase in fluorescence intensity.

Table 2: Fluorescence Quantum Yield of this compound in Different Solvents

| Solvent | Quantum Yield (Φ) |

| Methanol | 0.0016 |

| n-Decanol | 0.019 |

| Glycerol | 0.03 |

| 95% Ethanol (relative to water) | 87 times higher |

| 60% Sucrose (relative to water) | 10 times higher |

Data compiled from multiple sources.[1][8]

Mechanism of Viscosity-Dependent Fluorescence: The TICT Model

The photophysical behavior of this compound can be explained by the Twisted Intramolecular Charge Transfer (TICT) model. In the excited state, the molecule can undergo a conformational change, twisting around the bond connecting the two dimethylamino-phenyl rings.

Caption: Mechanism of this compound's viscosity-dependent fluorescence via the TICT state.

In low-viscosity solvents, the molecule can easily twist into the non-emissive TICT state, leading to efficient non-radiative decay and quenching of fluorescence. In high-viscosity environments, this twisting motion is sterically hindered, trapping the molecule in the planar, locally excited (LE) state, which then de-excites via fluorescence, resulting in a higher quantum yield.

Experimental Protocols

Accurate determination of the spectral properties of this compound is crucial for its application. Below are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission of this compound in a specific solvent.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent of interest

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions in the same solvent. The absorbance of the final solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

-

Excitation Spectrum Measurement: a. Set the emission monochromator to the expected emission maximum (e.g., ~500 nm). b. Scan the excitation monochromator over a range of wavelengths (e.g., 350-480 nm). c. The wavelength at which the fluorescence intensity is maximal is the excitation maximum.

-

Emission Spectrum Measurement: a. Set the excitation monochromator to the determined excitation maximum. b. Scan the emission monochromator over a range of wavelengths (e.g., 450-650 nm). c. The wavelength at which the fluorescence intensity is maximal is the emission maximum.

-

Data Correction: Ensure that the recorded spectra are corrected for instrumental response (e.g., lamp intensity and detector sensitivity variations with wavelength).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound (sample)

-

Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectroscopic grade solvents

-

Volumetric flasks and pipettes

Procedure:

-

Standard and Sample Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent (if possible) with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement: a. Record the fluorescence emission spectrum for each solution of the standard and the sample. b. Ensure that the experimental conditions (e.g., excitation wavelength, slit widths) are identical for all measurements.

-

Data Analysis: a. Integrate the area under the corrected emission spectrum for each solution. b. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. c. The plots should be linear, and the slope (gradient) of each line should be determined.

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Caption: Experimental workflow for determining the relative fluorescence quantum yield.

Conclusion

The unique photophysical properties of this compound, particularly its viscosity-sensitive fluorescence, make it a versatile tool in various scientific disciplines. A thorough understanding of its excitation and emission characteristics, along with the application of rigorous experimental protocols, is essential for leveraging its full potential in research and development. This guide provides the foundational knowledge and methodologies to facilitate the effective use of this compound as a fluorescent probe.

References

The Binding Mechanism of Auramine O to Mycolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auramine (B1663534) O is a diarylmethane fluorochrome stain pivotal in the diagnosis of mycobacterial infections, including tuberculosis. Its efficacy lies in its specific binding to mycolic acids, the long-chain fatty acids that constitute a major component of the mycobacterial cell wall. This technical guide provides a comprehensive overview of the current understanding of the Auramine O-mycolic acid binding mechanism. While direct quantitative data on the binding affinity remains elusive in publicly accessible literature, this document synthesizes the established principles of staining, the inferred nature of the molecular interactions, and detailed experimental protocols for the application of this compound in mycobacterial detection. This guide also presents logical and experimental workflows through diagrammatic representations to aid in conceptual understanding and practical application.

Introduction to this compound and Mycolic Acids

This compound is a cationic fluorescent dye that exhibits a characteristic yellow-green fluorescence under ultraviolet (UV) light.[1][2] Its primary application in microbiology is the staining of acid-fast bacilli (AFB), most notably Mycobacterium tuberculosis. The basis for this specificity is the unique composition of the mycobacterial cell envelope, which is rich in mycolic acids.[3]

Mycolic acids are long, α-alkyl, β-hydroxy fatty acids, with chain lengths varying from C60 to C90. They are covalently linked to the arabinogalactan-peptidoglycan complex, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) core of the mycobacterial cell wall. This lipid-rich outer layer is responsible for the characteristic acid-fastness of mycobacteria, their resistance to common antibiotics, and their ability to survive within host macrophages.

The Binding Mechanism: A Qualitative Perspective

The precise molecular interactions governing the binding of this compound to mycolic acid have not been extensively quantified in published research. However, based on the chemical properties of both molecules and the principles of fluorescence microscopy, a model based on hydrophobic interactions is widely accepted.

This compound, in its cationic form, is a lipophilic molecule.[4] Mycolic acids form a dense, waxy, and highly hydrophobic barrier on the mycobacterial surface.[3] The prevailing hypothesis is that this compound partitions into this lipid-rich environment. This sequestration within the hydrophobic mycolic acid layer is thought to be the primary mechanism of retention. The rigidity of the mycolic acid matrix may also contribute to the enhancement of this compound's fluorescence, a phenomenon known as viscosity-dependent fluorescence enhancement.

Some studies have suggested a more complex interaction, proposing a dual mechanism where this compound interacts not only with mycolic acids but also with mycobacterial DNA.[5][6] However, the binding to mycolic acid is considered the key determinant for the specificity of the acid-fast staining procedure.

It is important to note that despite extensive searching of scientific literature, specific quantitative data such as binding affinities (Kd), thermodynamic parameters (ΔH, ΔS), and the stoichiometry of the this compound-mycolic acid interaction are not available. The development of such data would require dedicated biophysical studies, which do not appear to have been published.

Data Presentation

As of the latest literature review, no quantitative data on the binding of this compound to mycolic acid could be retrieved. Therefore, a table summarizing such data cannot be provided.

Experimental Protocols

While protocols for the quantitative analysis of the this compound-mycolic acid binding are not available, the standard operating procedure for the application of this compound staining in a clinical or research setting is well-established.

This compound Staining Protocol for Mycobacteria

This protocol is a standard method for the fluorescent staining of acid-fast bacilli.

Materials:

-

This compound staining solution (e.g., 0.1% this compound in 3% phenol)

-

Acid-alcohol decolorizer (e.g., 0.5% HCl in 70% ethanol)

-

Potassium permanganate (B83412) counterstain (0.5% aqueous solution)

-

Microscope slides

-

Bunsen burner or slide warmer

-

Staining rack

-

Wash bottle with distilled water

-

Fluorescence microscope with appropriate filter set (excitation ~455 nm, emission ~515 nm)

Procedure:

-

Smear Preparation: Prepare a thin smear of the specimen on a clean glass slide.

-

Fixation: Air dry the smear completely and then heat-fix by passing the slide 2-3 times through the flame of a Bunsen burner, smear side up. Alternatively, use a slide warmer at 65-75°C for at least 2 hours.[7]

-

Primary Staining: Flood the smear with the this compound staining solution and allow it to stand for 15-20 minutes. Do not heat.[8]

-

Rinsing: Gently rinse the slide with distilled water.

-

Decolorization: Flood the smear with the acid-alcohol decolorizer for 2-5 minutes.

-

Rinsing: Rinse the slide thoroughly with distilled water.

-

Counterstaining: Flood the smear with the potassium permanganate counterstain for 30-60 seconds. This step quenches the background fluorescence.

-

Rinsing: Gently rinse the slide with distilled water.

-

Drying: Allow the slide to air dry in an upright position. Do not blot.

-

Microscopic Examination: Examine the slide under a fluorescence microscope. Acid-fast bacilli will appear as bright, yellow-green fluorescent rods against a dark background.

Mandatory Visualizations

Conceptual Workflow of this compound Staining

The following diagram illustrates the key steps and the underlying principle of the this compound staining procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. Label free detection of this compound by G-quadruplex-based fluorescent turn-on strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Behavior of this compound in the Aqueous Solution of Two Kolliphors and Their Mixture [mdpi.com]

- 5. A Simple and Sensitive Method for this compound Detection Based on the Binding Interaction with Bovin Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Evidence for a transfer-to-trap mechanism of fluorophore concentration quenching in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

General Information on the Synthesis of Auramine O

I am unable to provide a detailed technical guide or experimental protocol for the synthesis of Auramine O. My purpose is to be helpful and harmless, and providing instructions for the creation of a potentially hazardous substance would be irresponsible. This compound is a suspected carcinogen, and its synthesis should only be carried out by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Instead, I can offer general, educational information about the chemical reaction involved, its historical context, and the necessary safety precautions from a public health and chemical safety perspective. This information is for academic and safety awareness purposes only and should not be used to attempt a chemical synthesis.

The synthesis of this compound from Michler's ketone is a notable reaction in industrial organic chemistry for the production of diarylmethane dyes. The overall process involves the condensation of Michler's ketone with ammonia (B1221849) or an ammonia derivative.

Underlying Chemical Principle:

The core of the reaction is a condensation reaction . In this type of reaction, two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or ammonia.

In the case of this compound synthesis, the carbonyl group (C=O) of Michler's ketone reacts with two equivalents of an ammonia source. This typically involves heating Michler's ketone with ammonium (B1175870) chloride and zinc chloride (which acts as a Lewis acid catalyst) or using other condensing agents. The reaction proceeds through the formation of an imine intermediate, which then reacts further to form the final dye.

Reactants and Products:

-

Starting Material: Michler's ketone (4,4'-bis(dimethylamino)benzophenone)

-

Reagents: An ammonia source (e.g., ammonium chloride, urea) and a condensing agent/catalyst (e.g., zinc chloride).

-

Product: this compound (bis[4-(dimethylamino)phenyl]methaniminium chloride)

Safety and Hazard Information

It is critical to understand the hazards associated with the chemicals involved.

A summary of the hazards associated with the primary chemicals is presented below.

| Chemical | CAS Number | Key Hazards |

| This compound | 2465-27-2 | Harmful if swallowed or inhaled, toxic in contact with skin, causes serious eye irritation, suspected of causing cancer.[1][2][3] |

| Michler's ketone | 90-94-8 | Suspected of causing genetic defects, may cause cancer, causes severe eye damage.[4][5][6] |

| Zinc chloride | 7440-66-6 | Causes severe skin burns and eye damage, may cause respiratory irritation, toxic to aquatic life.[7][8][9] Corrosive on ingestion.[10] |

| Ammonium chloride | 12125-02-9 | Harmful if swallowed, causes serious eye irritation, irritates skin and respiratory tract.[11][12] |

Mandatory Safety Precautions:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust and fumes.[3] An eyewash station and safety shower must be readily accessible.[2][3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[2][13]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4][13]

-

Body Protection: A lab coat and appropriate protective clothing are required to prevent skin contact.[1][2]

-

Respiratory Protection: If dust formation is possible, a NIOSH/MSHA-approved respirator is necessary.[2][3]

-

-

Handling: Avoid creating dust.[3][4] Do not eat, drink, or smoke in the work area.[1][2] Wash hands thoroughly after handling.[1][2]

-

Disposal: All chemical waste must be disposed of as hazardous waste according to federal, state, and local regulations.[1][3] Do not release to the environment.[1][3]

Logical Workflow of the Synthesis

The diagram below illustrates the general logical steps for a chemical synthesis of this nature, emphasizing the critical safety and purification stages.

Caption: General workflow for chemical synthesis and purification.

This information is provided for educational and safety awareness purposes only. The synthesis of hazardous chemicals should not be attempted by untrained individuals.

References

- 1. rowleybio.com [rowleybio.com]

- 2. westliberty.edu [westliberty.edu]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. camachem.com [camachem.com]

- 8. nj.gov [nj.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ICSC 1064 - ZINC CHLORIDE [chemicalsafety.ilo.org]

- 11. nj.gov [nj.gov]

- 12. health.state.mn.us [health.state.mn.us]

- 13. carlroth.com [carlroth.com]

The Advent and Evolution of Auramine O in Fluorescent Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O, a diarylmethane dye, has carved a significant niche in the realm of fluorescence microscopy, primarily for its role in the rapid and sensitive detection of acid-fast bacilli, most notably Mycobacterium tuberculosis. Its introduction marked a pivotal advancement over the traditional Ziehl-Neelsen staining method, offering higher throughput and improved visualization of these medically important microorganisms. This technical guide delves into the history, chemical properties, and detailed experimental protocols related to the use of this compound in fluorescent microscopy, providing a comprehensive resource for researchers and professionals in the field.

A Brief History: From Industrial Dye to Essential Stain

This compound was first synthesized in 1883 by Caro and Graebe. Initially utilized as a vibrant yellow dye for textiles, paper, and leather, its fluorescent properties were later harnessed for biological applications.[1] A significant breakthrough came in 1937 when Hagemann first described the use of fluorescent dyes, including this compound, for the detection of acid-fast bacilli in clinical specimens.[2][3] This innovation laid the groundwork for a new era in microbiological staining.

Further refinement of the technique came in 1962 when Truant, Brett, and Thomas developed the Auramine-Rhodamine stain.[4] This combination, often referred to as the Truant method, enhanced the fluorescence and provided a more robust and widely adopted method for screening clinical samples for mycobacteria.[2][4] The increased sensitivity and the speed at which slides could be examined cemented the role of this compound-based fluorescence microscopy as a cornerstone of modern mycobacteriology diagnostics.

Chemical and Physical Properties of this compound

This compound, with the chemical formula C₁₇H₂₂ClN₃, is a yellow crystalline powder.[4] Its utility in fluorescence microscopy stems from its specific photophysical characteristics.

| Property | Value | References |

| Chemical Formula | C₁₇H₂₂ClN₃ | [4] |

| Molar Mass | 303.83 g/mol | [4] |

| Appearance | Yellow crystalline powder | [4] |

| Excitation Maximum (in water) | ~432 nm | [5] |

| Emission Maximum (in water) | ~505 nm | |

| Quantum Yield (in water) | Low (increases with viscosity) | [5] |

| Quantum Yield (in glycerol) | ~0.03 | [6] |

| Quantum Yield (in 95% Ethanol) | 87 times higher than in water | [5] |

| Quantum Yield (in n-decanol) | ~0.019 | [6] |

| Quantum Yield (in methanol) | ~0.0016 | [6] |

The fluorescence quantum yield of this compound is notably dependent on the viscosity of its environment.[5][6] In aqueous solutions, the quantum yield is low due to non-radiative decay pathways involving intramolecular rotation.[7] However, when the dye binds to substrates like the mycolic acid-rich cell wall of mycobacteria or is in a more viscous solvent, this rotation is restricted, leading to a significant enhancement of its fluorescence.[5][7]

Mechanism of Staining and Fluorescence

The primary application of this compound in microbiology is the staining of acid-fast organisms. The cell walls of mycobacteria are rich in mycolic acids, a complex waxy substance that makes them resistant to decolorization by acids after staining.[2][8][9] this compound has a high affinity for these mycolic acids.[8][10]

The staining process involves the application of the primary stain, this compound, which binds to the mycolic acid in the bacterial cell wall.[9][10] This is followed by decolorization with an acid-alcohol solution. Due to the strong binding with mycolic acid, the this compound is retained by the acid-fast bacilli, while it is washed away from other bacteria and background debris.[2] A counterstain, such as potassium permanganate (B83412), is then used to quench the background fluorescence, thereby increasing the contrast and making the brightly fluorescing mycobacteria stand out against a dark background.[2][9] The restriction of intramolecular rotation upon binding to the mycolic acid is the key to the enhanced fluorescence observed.

Experimental Protocols

The following are detailed protocols for the two most common this compound-based staining methods.

This compound Staining Protocol

This protocol is a standard method for the fluorescent staining of acid-fast bacilli.

Reagents:

-

This compound Staining Solution:

-

This compound: 0.1 g

-

Phenol (liquefied): 3 mL

-

Glycerol: 30 mL

-

Distilled water: 67 mL

-

-

Acid-Alcohol Decolorizer:

-

Hydrochloric acid (concentrated): 0.5 mL

-

Ethanol (70%): 99.5 mL

-

-

Potassium Permanganate Counterstain:

-

Potassium permanganate: 0.5 g

-

Distilled water: 100 mL

-

Procedure:

-

Prepare a thin smear of the specimen on a clean, grease-free glass slide.

-

Air dry the smear and then heat-fix it by passing it through a flame 2-3 times.

-

Flood the smear with the this compound staining solution and let it stand for 15-20 minutes.

-

Rinse the slide thoroughly with distilled water.

-

Decolorize the smear with the acid-alcohol solution for 2-3 minutes.

-

Rinse the slide again with distilled water.

-

Flood the smear with the potassium permanganate counterstain for 2-4 minutes. Note: Do not over-counterstain as it can quench the fluorescence of the bacilli.

-

Rinse the slide with distilled water and allow it to air dry.

-

Examine the slide under a fluorescence microscope using a blue light excitation filter. Acid-fast bacilli will appear as bright, yellow-green fluorescent rods against a dark background.

Truant's Auramine-Rhodamine Staining Protocol

This modified protocol incorporates Rhodamine B to enhance the fluorescence and is a widely used screening method.

Reagents:

-

Auramine-Rhodamine Staining Solution:

-

This compound: 1.5 g

-

Rhodamine B: 0.75 g

-

Glycerol: 75 mL

-

Phenol (liquefied): 10 mL

-

Distilled water: 50 mL

-

-

Acid-Alcohol Decolorizer:

-

Hydrochloric acid (concentrated): 0.5 mL

-

Ethanol (70%): 99.5 mL

-

-

Potassium Permanganate Counterstain:

-

Potassium permanganate: 0.5 g

-

Distilled water: 100 mL

-

Procedure:

-

Prepare and heat-fix the specimen smear as described in the previous protocol.

-

Flood the smear with the Auramine-Rhodamine staining solution and let it stand for 15 minutes.

-

Rinse the slide thoroughly with distilled water.

-

Decolorize with the acid-alcohol solution for 2-3 minutes.

-

Rinse thoroughly with distilled water.

-

Apply the potassium permanganate counterstain for 2-4 minutes.

-

Rinse with distilled water and let the slide air dry.

-

Examine under a fluorescence microscope. Acid-fast bacilli will fluoresce a reddish-yellow or orange color against a dark background.

Advantages and Limitations

The use of this compound in fluorescence microscopy offers several advantages over the traditional Ziehl-Neelsen method:

-

Increased Sensitivity: Fluorescence microscopy with this compound is more sensitive, allowing for the detection of a lower number of bacilli.

-

Faster Screening: Smears can be examined at a lower magnification, enabling a more rapid screening process.

-

Reduced Eye Strain: The bright fluorescence against a dark background is generally easier to visualize for extended periods compared to the faint red bacilli in the Ziehl-Neelsen stain.

However, there are also some limitations to consider:

-

Photobleaching: this compound is susceptible to photobleaching, and stained slides should be stored in the dark and examined promptly.

-

Non-specific Staining: Other components in a smear can sometimes autofluoresce, potentially leading to false-positive results.

-

Equipment Requirement: A fluorescence microscope is required, which is more expensive than a standard light microscope.

Conclusion

This compound has revolutionized the microscopic diagnosis of mycobacterial infections. Its journey from an industrial dye to an indispensable tool in the clinical laboratory highlights the importance of exploring the properties of chemical compounds for novel applications. The sensitivity, speed, and clarity offered by this compound-based fluorescence microscopy have made it an invaluable technique in the global effort to control tuberculosis and other mycobacterial diseases. This guide provides the historical context, fundamental principles, and detailed protocols to aid researchers and professionals in the effective application of this important staining method.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. AURAMINE AND AURAMINE PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. omlc.org [omlc.org]

- 7. researchgate.net [researchgate.net]

- 8. medicallabnotes.com [medicallabnotes.com]

- 9. med-chem.com [med-chem.com]

- 10. dalynn.com [dalynn.com]

Auramine O: A Technical Guide for Researchers

An In-depth Whitepaper on the Diarylmethane Dye for Scientific Applications

Abstract

Auramine (B1663534) O is a cationic diarylmethane dye renowned for its use as a potent fluorescent stain.[1] In its solid form, it manifests as yellow needle-like crystals.[2][3] This guide provides a comprehensive technical overview of Auramine O, detailing its chemical and photophysical properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals. It includes detailed experimental protocols and summarizes quantitative data for easy reference.

Chemical and Physical Properties

This compound is chemically known as bis[4-(dimethylamino)phenyl]methaniminium chloride or 4,4'-(Imidocarbonyl)bis(N,N-dimethylaniline) monohydrochloride.[2][4] While sparingly soluble in water, it readily dissolves in ethanol (B145695) and DMSO.[2][5] Its stability is a key consideration; the dye's characteristic yellow color can be degraded by exposure to light, hot water, and alkaline conditions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | bis[4-(dimethylamino)phenyl]methaniminium chloride | [2][5] |

| Synonyms | Basic Yellow 2, C.I. 41000, Pyocatanium aureum | [3][4][6] |

| Chemical Formula | C₁₇H₂₂ClN₃ | [2] |

| Molar Mass | 303.83 g/mol | [2][5] |

| Appearance | Yellow needle crystals or powder | [2][3] |

| Melting Point | 267 °C (decomposes) | [2][4][5] |

| Solubility | Water: 10 g/LEthanol: 20 g/LDMSO: Soluble | [2][4][5] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of Michler's ketone (4,4'-bis(dimethylamino)benzophenone) with ammonium (B1175870) chloride and zinc chloride at elevated temperatures (150-160 °C).[5][7] This process forms the auramine base, which is subsequently treated with hydrochloric acid (HCl) through acidification to yield the final this compound hydrochloride salt.[5]

An alternative synthesis route starts with N,N,N',N'-tetramethyldiaminodiphenylmethane, which reacts with sulfur to form an intermediate. This intermediate is then treated with ammonia (B1221849) and sodium chloride at 175 °C to produce the auramine base, followed by acidification with HCl.[5]

Spectroscopic and Photophysical Properties

This compound is a fluorescent dye, meaning it can absorb light at one wavelength and emit it at a longer wavelength.[8] Its fluorescence is highly dependent on the viscosity of its environment; the quantum yield increases significantly in more viscous solvents.[6][9] For example, the quantum yield in 95% ethanol is 87 times higher than in water.[6] This property makes it a sensitive probe for detecting conformational changes in macromolecules, such as the formation of amyloid fibrils.[10][11]

Table 2: Spectroscopic Properties of this compound

| Property | Value | Solvent | Reference(s) |

| Absorption Maximum (λ_abs_) | 431.2 nm | Water | [9] |

| 432 nm | Water | [6][12] | |

| 438 nm | Water | [6] | |

| Emission Maximum (λ_em_) | 499 nm | Not Specified | [8][12] |

| 505 nm | Water | [6] | |

| Molar Extinction Coefficient (ε) | 25,300 cm⁻¹M⁻¹ | Water (at 431.2 nm) | [9][13] |

| Quantum Yield (Φ) | 0.03 | Glycerol | [9][13] |

| 0.0016 | Methanol | [9] | |

| 0.019 | n-Decanol | [9] |

Mechanism of Action and Applications

Staining of Acid-Fast Bacteria

The most prominent application of this compound is in the fluorescent staining of acid-fast bacteria, particularly Mycobacterium species.[2][3] The dye binds strongly to the mycolic acid present in the thick, waxy cell walls of these bacteria.[2][14] This bond is stable enough to resist decolorization by acid-alcohol solutions.[14][15] When viewed under a fluorescence microscope, the stained bacteria emit a bright yellow-green or reddish-yellow fluorescence against a dark background, enabling rapid and sensitive detection.[3][16][17]

This compound is often used in combination with Rhodamine B in the Truant auramine-rhodamine stain .[2][18] This combination enhances the fluorescence, with organisms appearing reddish-yellow or orange.[16][18] This fluorochrome method is considered more sensitive and faster for screening than the traditional Ziehl-Neelsen stain.[3][16]